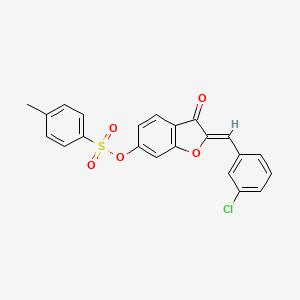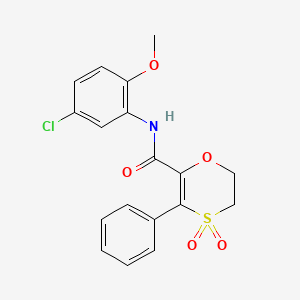![molecular formula C24H26ClNO6S B15108833 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15108833.png)
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol derivatives react with β-keto esters in the presence of acid catalysts.
Esterification: The esterification of the coumarin core with 6-bromohexanoic acid in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields the ester intermediate.
Sulfonamide Formation: The final step involves the reaction of the ester intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid.
Reduction: Formation of 6-chloro-4-ethyl-2-hydroxy-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine
Antimicrobial Activity: Coumarin derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.
Anti-inflammatory Agents: It may also be explored for its anti-inflammatory effects, providing a basis for the development of new therapeutic agents.
Industry
Dye and Pigment Production: Coumarin derivatives are used in the production of dyes and pigments, and this compound may find applications in this industry.
Perfumes and Fragrances: Due to its aromatic properties, it can be used in the formulation of perfumes and fragrances.
作用机制
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: The compound can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
相似化合物的比较
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate
Uniqueness
- Structural Features : The presence of the 6-chloro and 4-ethyl groups in the coumarin core, along with the 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate moiety, makes this compound unique.
- Biological Activity : Its specific structural features may confer unique biological activities, distinguishing it from other coumarin derivatives.
属性
分子式 |
C24H26ClNO6S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C24H26ClNO6S/c1-3-17-13-24(28)31-21-15-22(20(25)14-19(17)21)32-23(27)7-5-4-6-12-26-33(29,30)18-10-8-16(2)9-11-18/h8-11,13-15,26H,3-7,12H2,1-2H3 |
InChI 键 |
HMVMCOYZZFJMNB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108771.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid](/img/structure/B15108779.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B15108797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide](/img/structure/B15108804.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B15108817.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15108818.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)

![2-(2-chlorophenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108847.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide](/img/structure/B15108873.png)
